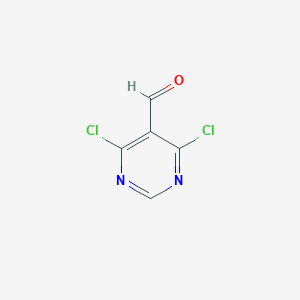

4,6-Dichloropyrimidine-5-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSJHQXYQAUDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356108 | |

| Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5305-40-8 | |

| Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloropyrimidine-5-carbaldehyde

CAS Number: 5305-40-8

This technical guide provides a comprehensive overview of 4,6-Dichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of a wide range of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

4,6-Dichloropyrimidine-5-carbaldehyde is a solid organic compound with the chemical formula C5H2Cl2N2O.[1] It is a versatile building block due to the presence of two reactive chlorine atoms and an aldehyde functional group on the pyrimidine core.

| Property | Value | Reference |

| CAS Number | 5305-40-8 | [1][2][3] |

| Molecular Formula | C5H2Cl2N2O | [1] |

| Molecular Weight | 176.99 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 66-71 °C | |

| Assay | ≥ 96% | |

| Storage Temperature | 2-8°C | |

| SMILES String | Clc1ncnc(Cl)c1C=O | |

| InChI | 1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H | |

| InChI Key | XQSJHQXYQAUDFC-UHFFFAOYSA-N |

Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

The primary method for the synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an activated aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl3).[5][6][7][8]

Synthesis Workflow

Caption: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol is a representative example of the synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde.

Materials:

-

4,6-Dihydroxypyrimidine

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl3)

-

Ice

-

Water

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C.

-

Slowly add phosphoryl chloride (POCl3) dropwise to the cooled DMF while stirring. Maintain the temperature at 0°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

-

Reaction with Dihydroxypyrimidine: Cool the Vilsmeier reagent to 5°C and add 4,6-dihydroxypyrimidine portion-wise.

-

Continue stirring for another 30 minutes, then heat the reaction mixture in a water bath for several hours.

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it into crushed ice.

-

Neutralize the solution with a sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like ethyl acetate/petroleum ether to yield 4,6-Dichloropyrimidine-5-carbaldehyde.

Chemical Reactivity and Applications

4,6-Dichloropyrimidine-5-carbaldehyde is a valuable precursor in the synthesis of various heterocyclic compounds, primarily through nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at positions 4 and 6 are susceptible to displacement by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine atoms and the aldehyde group, facilitates SNAr reactions. The reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2.

Typical Nucleophiles:

-

Amines (primary and secondary)

-

Alkoxides

-

Thiols

The regioselectivity of the substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

SNAr Reaction Workflow

Caption: General workflow for SNAr reactions of 4,6-Dichloropyrimidine-5-carbaldehyde.

Experimental Protocol: SNAr Amination

This protocol describes a typical amination reaction.

Materials:

-

4,6-Dichloropyrimidine-5-carbaldehyde

-

Amine (e.g., a primary or secondary amine)

-

Base (e.g., triethylamine or sodium hydroxide)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

Dissolve 4,6-Dichloropyrimidine-5-carbaldehyde in a suitable solvent in a reaction flask.

-

Add the amine to the solution.

-

Add the base to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat under reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the product can be isolated by filtration if it precipitates.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleic acids. Consequently, synthetic pyrimidine derivatives are of great interest in medicinal chemistry. 4,6-Dichloropyrimidine-5-carbaldehyde serves as a crucial intermediate for the synthesis of a variety of pyrimidine-based compounds with potential therapeutic applications, including:

-

Antiviral agents

-

Anticancer drugs

The ability to selectively functionalize the pyrimidine ring at the 4, 5, and 6 positions allows for the generation of diverse molecular libraries for drug screening and lead optimization.

Spectroscopic Data

Characterization of 4,6-Dichloropyrimidine-5-carbaldehyde and its derivatives is typically performed using standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Resonances corresponding to the aldehyde proton and the pyrimidine ring proton. |

| ¹³C NMR | Signals for the carbonyl carbon, the pyrimidine ring carbons, and any substituent carbons. |

| LC-MS | A peak corresponding to the molecular weight of the compound, often observed as [M+H]⁺. |

| HPLC | Used to determine the purity of the compound. |

Commercial suppliers often provide access to NMR, HPLC, and LC-MS data for this compound.[3]

Safety Information

4,6-Dichloropyrimidine-5-carbaldehyde is classified as a hazardous substance.

-

Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

-

Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water.), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.).

Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. 4,6-Dichloro-5-pyrimidinecarbaldehyde | C5H2Cl2N2O | CID 819691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5305-40-8 Cas No. | 4,6-Dichloropyrimidine-5-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. 5305-40-8|4,6-Dichloropyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

4,6-Dichloropyrimidine-5-carbaldehyde molecular weight

An In-depth Technical Guide to 4,6-Dichloropyrimidine-5-carbaldehyde for Advanced Research

Abstract

4,6-Dichloropyrimidine-5-carbaldehyde is a pivotal intermediate compound in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structure, featuring a reactive aldehyde group and two labile chlorine atoms on a pyrimidine core, makes it a versatile building block, particularly in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is central to numerous pharmaceuticals, and this disubstituted carbaldehyde provides a strategic entry point for creating complex derivatives through sequential and regioselective reactions. This guide offers a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, an exploration of its chemical reactivity, and a summary of its analytical characterization.

Physicochemical and Structural Data

4,6-Dichloropyrimidine-5-carbaldehyde is a solid organic compound at room temperature. Its key quantitative data and identifiers are summarized in the table below, providing a foundational reference for researchers.

| Property | Value |

| Molecular Weight | 176.99 g/mol [1][2][3] |

| Molecular Formula | C₅H₂Cl₂N₂O[1][2][3] |

| CAS Number | 5305-40-8[1][2][3] |

| Melting Point | 66-71 °C |

| Appearance | Solid |

| InChI Key | XQSJHQXYQAUDFC-UHFFFAOYSA-N |

| IUPAC Name | 4,6-dichloropyrimidine-5-carbaldehyde[3] |

Synthesis via Vilsmeier-Haack Reaction

The most common and effective method for synthesizing 4,6-Dichloropyrimidine-5-carbaldehyde is through the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine.[1][2] This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to both chlorinate the hydroxyl groups and introduce the formyl (aldehyde) group at the 5-position.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][4]

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice water

-

Diethyl ether (or Ethyl Acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Reagent Preparation: In a flask equipped with a stirrer and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) to the DMF and stir the mixture for 1 hour at 0 °C to form the Vilsmeier reagent.

-

Reaction: To this mixture, add 4,6-dihydroxypyrimidine portion-wise, ensuring the temperature is maintained. Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Reflux: Heat the resulting heterogeneous mixture to reflux and maintain this temperature for approximately 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, cool the reaction mixture and remove the volatile components under reduced pressure. Carefully pour the residue into a beaker of ice water with stirring. Extract the aqueous phase multiple times (e.g., six times) with diethyl ether.[1]

-

Washing and Drying: Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with pure water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by crystallization from a mixed solvent system, such as ethyl acetate and petroleum ether, to yield 4,6-Dichloropyrimidine-5-carbaldehyde as a solid.[1]

References

Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde from 4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,6-dichloropyrimidine-5-carbaldehyde from 4,6-dihydroxypyrimidine. This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The primary method described herein is a one-pot Vilsmeier-Haack formylation followed by chlorination.

Reaction Principle

The synthesis of 4,6-dichloropyrimidine-5-carbaldehyde from 4,6-dihydroxypyrimidine is typically achieved through a Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to achieve both formylation at the 5-position and chlorination of the hydroxyl groups at the 4- and 6-positions in a single procedural step.[5] The electrophilic Vilsmeier reagent, a chloromethyliminium salt, is formed in situ from the reaction between POCl₃ and DMF.[2][4] This reagent then attacks the electron-rich pyrimidine ring, leading to the introduction of a formyl group.[2] Subsequently, the hydroxyl groups are converted to chloro groups by the excess phosphorus oxychloride.[6][7]

Experimental Protocols

Two representative experimental protocols with different scales are provided below.

Protocol A: Gram Scale Synthesis

This protocol is adapted from a common laboratory-scale procedure.[5]

Reagents:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl ether

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Ice

Procedure:

-

In a flask equipped with a stirrer, add N,N-dimethylformamide (3.2 mL) and cool to 0 °C.

-

Slowly add phosphorus oxychloride (10 mL) to the DMF while maintaining the temperature at 0 °C and stir for 1 hour.[5]

-

To this mixture, add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) and allow the mixture to stir at room temperature for 30 minutes.[5]

-

Heat the resulting heterogeneous mixture to reflux and maintain for 3 hours.[5]

-

After the reaction is complete, remove the volatile components under reduced pressure.[5]

-

Carefully pour the residue into ice water.[5]

-

Extract the aqueous phase six times with ethyl ether.[5]

-

Combine the organic extracts and wash sequentially with aqueous sodium bicarbonate and pure water.[5]

-

Dry the organic phase over anhydrous sodium sulfate.[5]

-

Concentrate the dried organic phase under reduced pressure to obtain a yellow solid.[5]

Protocol B: Larger Scale Synthesis

This protocol outlines a procedure for a larger scale synthesis.[5]

Reagents:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ether

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Ice

Procedure:

-

At 0 °C, mix N,N-dimethylformamide (64 mL) with phosphorus oxychloride (200 mL) and stir for 1 hour.[5]

-

Add 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) to the mixture and continue stirring for 30 minutes at room temperature.[5]

-

Heat the non-homogeneous mixture to reflux for 3 hours.[5]

-

Following the reaction, remove volatile substances by distillation under reduced pressure.[5]

-

Carefully pour the residue into ice water.[5]

-

Extract the aqueous phase six times with ether.[5]

-

Combine the organic phases and wash sequentially with aqueous sodium bicarbonate and pure water, then dry over anhydrous sodium sulfate.[5]

-

Concentrate the dried organic phase under reduced pressure.[5]

-

Crystallize the product from an ethyl acetate-petroleum ether mixed solvent to yield the final product.[5]

Data Presentation

The following tables summarize the quantitative data from the described synthetic procedures.

| Parameter | Protocol A | Protocol B |

| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dihydroxypyrimidine |

| Scale (Starting Material) | 2.5 g (22.3 mmol) | 50.0 g (446 mmol) |

| Reagents | POCl₃, DMF | POCl₃, DMF |

| Reaction Time | 3 hours at reflux | 3 hours at reflux |

| Product Yield | 3.7 g (95%) | 43.5 g (55%) |

| Product Appearance | Yellow solid | Not specified, likely solid |

Table 1: Summary of Reaction Parameters and Yields.

| Analysis | Result |

| LC-MS (ESI) | m/z 177 [M+H]⁺ |

| ¹H NMR (CDCl₃) | δ 10.46 (s, 1H), 8.90 (s, 1H) |

Table 2: Spectroscopic Data for 4,6-Dichloropyrimidine-5-carbaldehyde.[5]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine-5-carbaldehyde.

References

- 1. mdpi.com [mdpi.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: 4,6-Dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrimidine-5-carbaldehyde is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, particularly pyrimidine derivatives which are central to numerous drug discovery programs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications. Despite extensive searches of chemical databases and scientific literature, a complete, publicly available crystal structure determination for 4,6-Dichloropyrimidine-5-carbaldehyde could not be located. Consequently, this document presents a detailed synthesis protocol and known physicochemical properties. Furthermore, a generalized experimental workflow for single-crystal X-ray diffraction is provided as a methodological template for researchers who may crystallize this compound in the future.

Introduction

Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents. 4,6-Dichloropyrimidine-5-carbaldehyde serves as a versatile building block for the synthesis of substituted pyrimidines, owing to its reactive chloro and aldehyde functional groups. A detailed understanding of its three-dimensional structure is critical for designing novel derivatives with specific biological targets. While the definitive crystal structure is not available, this guide consolidates the existing knowledge to support ongoing research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-Dichloropyrimidine-5-carbaldehyde is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information resources.

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂N₂O | PubChem[1] |

| Molecular Weight | 176.99 g/mol | PubChem[1] |

| CAS Number | 5305-40-8 | PubChem[1] |

| Appearance | Pale-yellow to off-white solid | Rlavie Technology Co., Ltd. |

| Melting Point | 66-71 °C | Sigma-Aldrich |

| Boiling Point | 92-93 °C at 0.05 Torr | ChemicalBook |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | Sigma-Aldrich |

Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

The synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde is typically achieved through the Vilsmeier-Haack reaction, starting from 4,6-dihydroxypyrimidine.

Experimental Protocol

A general procedure for the synthesis is as follows:

-

To a stirred solution of N,N-dimethylformamide (DMF, 64 mL), phosphorus oxychloride (POCl₃, 200 mL) is added dropwise at 0 °C. The mixture is stirred for 1 hour at this temperature.

-

4,6-dihydroxypyrimidine (50.0 g, 446 mmol) is then added portion-wise to the reaction mixture.

-

The resulting suspension is stirred for 30 minutes at room temperature and then heated to reflux for 3 hours.

-

After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is carefully poured into ice water.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by crystallization from an ethyl acetate-petroleum ether mixture to afford 4,6-Dichloropyrimidine-5-carbaldehyde as a solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4,6-Dichloropyrimidine-5-carbaldehyde.

Hypothetical Crystal Structure Determination Workflow

As no published crystal structure exists, this section outlines a standard workflow for the determination of the crystal structure of a small organic molecule like 4,6-Dichloropyrimidine-5-carbaldehyde using single-crystal X-ray diffraction.

Experimental Workflow

Caption: Hypothetical workflow for single-crystal X-ray diffraction.

Applications in Drug Discovery

4,6-Dichloropyrimidine-5-carbaldehyde is a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activities. The two chlorine atoms can be sequentially or simultaneously substituted by various nucleophiles, and the aldehyde group can undergo a range of chemical transformations, allowing for the generation of diverse molecular libraries for high-throughput screening.

Conclusion

While the definitive crystal structure of 4,6-Dichloropyrimidine-5-carbaldehyde remains to be determined, this technical guide provides a solid foundation of its known properties, synthesis, and potential for future research. The elucidation of its crystal structure would be a valuable contribution to the field, enabling more precise structure-based drug design and a deeper understanding of its chemical reactivity. Researchers are encouraged to pursue the crystallization and structural analysis of this important synthetic intermediate.

References

Chemical properties of 4,6-Dichloropyrimidine-5-carbaldehyde

An In-depth Technical Guide to 4,6-Dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrimidine-5-carbaldehyde is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of a broad spectrum of biologically active molecules. Its unique structure, featuring a pyrimidine core functionalized with two reactive chlorine atoms and an aldehyde group, makes it an essential building block in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and spectral data. The information is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

4,6-Dichloropyrimidine-5-carbaldehyde is typically a yellow to off-white solid at room temperature.[1][2] Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4,6-dichloropyrimidine-5-carbaldehyde | [3] |

| Synonyms | 4,6-Dichloro-5-formylpyrimidine, 4,6-Dichloropyrimidine-5-carboxaldehyde | [1] |

| CAS Number | 5305-40-8 | [1][3][4][5] |

| Molecular Formula | C₅H₂Cl₂N₂O | [1][3][4] |

| Molecular Weight | 176.99 g/mol | [1][3][4][5] |

| Appearance | Yellow to off-white solid | [1][2] |

| Melting Point | 66-71 °C | [1][5] |

| Boiling Point | 92-93 °C (at 0.05 Torr) | [1] |

| Density (Predicted) | 1.588 ± 0.06 g/cm³ | [1] |

| SMILES | Clc1ncnc(Cl)c1C=O | [1][5] |

| InChI Key | XQSJHQXYQAUDFC-UHFFFAOYSA-N | [1][3][5] |

Table 2: Computed Molecular Properties

| Property | Value | Reference(s) |

| XLogP3-AA | 1.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 175.9544181 Da | [3] |

| Topological Polar Surface Area | 42.9 Ų | [3] |

Synthesis and Experimental Protocols

The most common laboratory synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde involves the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine.[4][6] This method is effective for producing the target compound on a gram scale.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a reaction vessel, N,N-dimethylformamide (DMF, 64 mL) is mixed with phosphorus oxychloride (POCl₃, 200 mL). The mixture is stirred for 1 hour at 0 °C in an ice bath.[1][4]

-

Addition of Pyrimidine Precursor: 4,6-Dihydroxypyrimidine (50.0 g, 446 mmol) is added to the Vilsmeier reagent. The mixture is stirred for an additional 30 minutes at room temperature.[1][4]

-

Reaction: The resulting heterogeneous mixture is heated to reflux and maintained for 3 hours.[1][4]

-

Work-up: After the reaction is complete, volatile components are removed by distillation under reduced pressure. The residue is then carefully poured into ice water.[1][4]

-

Extraction: The aqueous phase is extracted six times with diethyl ether. The organic phases are then combined.[1][4]

-

Washing and Drying: The combined organic phase is washed sequentially with aqueous sodium bicarbonate (NaHCO₃) solution and pure water. It is then dried over anhydrous sodium sulfate (Na₂SO₄).[1][4]

-

Purification: The dried organic solution is concentrated under reduced pressure. The target compound, 4,6-Dichloropyrimidine-5-carbaldehyde, is crystallized using an ethyl acetate-petroleum ether mixed solvent, yielding the product (43.5 g, 55% yield).[1][4]

-

Analysis: The product can be analyzed by LC-MS (ESI), which should show a peak at m/z 177 [M+H]⁺.[1][4]

References

- 1. 4,6-Dichloro-5-pyrimidinecarbaldehyde | 5305-40-8 [chemicalbook.com]

- 2. 4,6-Dichloropyrimidine-5-Carbaldehyde|CAS 5305-40-8 [rlavie.com]

- 3. 4,6-Dichloro-5-pyrimidinecarbaldehyde | C5H2Cl2N2O | CID 819691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. 4,6-二氯-5-嘧啶甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

Reactivity of the Aldehyde Group in 4,6-Dichloropyrimidine-5-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure is characterized by two key reactive sites: the chlorine atoms at positions 4 and 6, which are susceptible to nucleophilic aromatic substitution (SNAr), and the aldehyde group at position 5. The electron-deficient nature of the pyrimidine ring, amplified by the two electronegative chlorine atoms, renders the aldehyde group highly electrophilic and amenable to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the aldehyde moiety, detailing key reactions, experimental protocols, and quantitative data to support the synthesis of novel pyrimidine-based derivatives.

Introduction: The Chemical Landscape of 4,6-Dichloropyrimidine-5-carbaldehyde

The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Functionalized pyrimidines, such as 4,6-dichloropyrimidine-5-carbaldehyde, serve as crucial intermediates for the synthesis of a diverse array of complex molecules. The title compound is typically synthesized via the Vilsmeier-Haack reaction, which facilitates the formylation of electron-rich aromatic and heteroaromatic rings.[2][3][4] In the case of dihydroxypyrimidines, this reaction efficiently introduces both the chlorine and aldehyde functionalities.[1]

The reactivity of 4,6-dichloropyrimidine-5-carbaldehyde is dominated by the electrophilic character of three positions: the carbonyl carbon of the aldehyde and the carbon atoms bonded to the chlorine atoms. While the chlorine atoms are readily displaced by nucleophiles, this guide will focus specifically on the rich chemistry of the aldehyde group.

Caption: Overview of reactive sites and pathways.

Key Reactions of the Aldehyde Group

The electrophilic aldehyde group of 4,6-dichloropyrimidine-5-carbaldehyde readily undergoes nucleophilic attack, leading to a variety of important chemical transformations.

Knoevenagel and Claisen-Schmidt Condensations

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5][6] A closely related reaction, the Claisen-Schmidt condensation, occurs between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen.[7] These reactions are fundamental for forming carbon-carbon double bonds.

For instance, the 2-amino analogue of the title compound undergoes a Claisen-Schmidt condensation with acetophenone to produce a pyrimidine-based chalcone.[1] This transformation highlights the aldehyde's reactivity, even in a molecule with other potential reaction sites.

Caption: Claisen-Schmidt condensation workflow.

Experimental Protocol: Claisen-Schmidt Condensation [1]

This protocol describes the synthesis of a pyrimidine-based chalcone from 2-amino-4-chloro-6-(ethyl(phenyl)amino)pyrimidine-5-carbaldehyde, a derivative where one chlorine has been substituted.

-

Reactant Preparation: To an equimolar mixture of the pyrimidine carbaldehyde derivative and acetophenone in ethanol (8.0 mL), add sodium hydroxide (0.2 g, 5 mmol).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: The precipitate obtained is isolated by filtration.

-

Purification: The solid is recrystallized from ethanol to yield the final product.

Quantitative Data: Claisen-Schmidt Condensation

| Product | Yield | Melting Point (°C) |

| (E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one | 20% | 157-159 |

Table based on data for a derivative of the title compound.[1]

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[8][9] This reaction is highly valuable for introducing a carbon-carbon double bond with control over its position.

Caption: Generalized Wittig reaction workflow.

Experimental Protocol: General Wittig Reaction [8]

This is a general procedure adaptable for 4,6-dichloropyrimidine-5-carbaldehyde.

-

Reactant Preparation: In a reaction tube, combine the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.2 eq), 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq), and a suitable solvent like dichloromethane.

-

Ylide Formation: Add a base (e.g., 50% NaOH solution) dropwise to the mixture to generate the ylide in situ.

-

Reaction: Cap the reaction tube and shake vigorously for 30 minutes to 1 hour at room temperature.

-

Work-up: Add water and dichloromethane to the tube, shake to mix, and then separate the organic layer.

-

Purification: Dry the organic layer (e.g., with sodium sulfate), remove the solvent, and recrystallize the solid residue from a suitable solvent (e.g., propanol) to obtain the alkene product.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[10][11] This reaction is fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. The formation is typically reversible and can be catalyzed by either acid or base.[12]

Caption: Generalized Schiff base formation.

Experimental Protocol: General Schiff Base Synthesis [13]

-

Reactant Preparation: Dissolve 4,6-dichloropyrimidine-5-carbaldehyde and an equimolar amount of the desired primary amine in a minimal volume of ethanol.

-

Reaction: Heat the mixture to reflux for 24-36 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, dilute the mixture with water and extract with ether (or another suitable organic solvent).

-

Purification: Dry the combined organic extracts over magnesium sulfate, evaporate the solvent under vacuum, and recrystallize the residue from an appropriate solvent to yield the pure Schiff base.

Oxime Formation

Oximes are formed by the condensation of an aldehyde or ketone with hydroxylamine.[14][15] This reaction is a reliable method for the characterization and purification of carbonyl compounds and serves as a gateway to synthesizing other nitrogen-containing functional groups.[16]

Caption: Generalized oxime formation.

Experimental Protocol: General Oxime Synthesis [16]

-

Reactant Preparation: Prepare a mixture of 4,6-dichloropyrimidine-5-carbaldehyde, hydroxylamine hydrochloride, ethanol, and a base such as pyridine in a round-bottomed flask.

-

Reaction: Reflux the mixture on a water bath for 15-60 minutes.

-

Isolation: Upon cooling, the oxime product may crystallize. Filter the solid and dry.

-

Purification: To remove residual pyridine, treat the product with a dilute acid to form a salt, which can be washed away. Recrystallize the final oxime product from ethanol.

Reduction to Alcohol

The aldehyde group can be readily reduced to a primary alcohol using various reducing agents. This transformation is a key step in modifying the pyrimidine scaffold for further synthetic elaboration.

Experimental Protocol: General Reduction of Aldehyde

A general protocol for the reduction of an aldehyde to a primary alcohol is as follows:

-

Reactant Preparation: Dissolve 4,6-dichloropyrimidine-5-carbaldehyde in a suitable solvent such as methanol or ethanol in a flask.

-

Reduction: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting alcohol by recrystallization or column chromatography.

Role in Drug Discovery and Development

The derivatives synthesized from 4,6-dichloropyrimidine-5-carbaldehyde are of immense interest in drug discovery. The pyrimidine core is a well-established pharmacophore present in a wide range of therapeutic agents. The reactions of the aldehyde group, coupled with substitutions at the C4 and C6 positions, allow for the creation of large, diverse chemical libraries for high-throughput screening. These libraries can be screened for various biological activities, contributing to the discovery of new lead compounds in areas such as oncology, infectious diseases, and neurology.

Caption: Synthetic utility in drug discovery.

Conclusion

4,6-Dichloropyrimidine-5-carbaldehyde is a highly valuable and reactive intermediate in organic synthesis. The aldehyde group at the C5 position exhibits classic electrophilic reactivity, enabling a wide range of transformations including condensations, olefinations, and the formation of imines and oximes. The protocols and data presented in this guide serve as a technical resource for researchers aiming to leverage this versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The ability to selectively functionalize both the aldehyde and the chloro-substituted positions provides a powerful strategy for creating molecular diversity.

References

- 1. mdpi.com [mdpi.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. delval.edu [delval.edu]

- 10. researchgate.net [researchgate.net]

- 11. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjpsonline.com [wjpsonline.com]

- 13. jetir.org [jetir.org]

- 14. Oxime - Wikipedia [en.wikipedia.org]

- 15. chemtube3d.com [chemtube3d.com]

- 16. researchgate.net [researchgate.net]

The Synthetic Cornerstone: A Technical Guide to 4,6-Dichloropyrimidine-5-carbaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing 4,6-Dichloropyrimidine-5-carbaldehyde, a pivotal building block in the synthesis of complex heterocyclic compounds. This document provides a survey of commercial suppliers, detailed technical specifications, key synthetic protocols, and an exploration of the biological signaling pathways accessible through its derivatives, particularly in the context of kinase inhibition and stress response modulation.

Commercial Availability and Specifications

4,6-Dichloropyrimidine-5-carbaldehyde (CAS No. 5305-40-8) is readily available from a range of chemical suppliers. The compound, with a molecular formula of C₅H₂Cl₂N₂O and a molecular weight of 176.99 g/mol , is typically supplied as a solid with purity levels of 96% or higher. Proper storage in a cool, dry, and well-ventilated area is recommended, often at temperatures between 2-8°C.

For ease of comparison, the following table summarizes the specifications from prominent commercial suppliers. Researchers are advised to consult the suppliers' specific Certificates of Analysis for lot-specific data.

| Supplier | Purity | Melting Point (°C) | Appearance | Additional Notes |

| Sigma-Aldrich | 96% | 66-71 | Solid | Discontinued, but data available. |

| Thermo Scientific Chemicals | 97% | 66-71 | Pale yellow needles | Formerly an Alfa Aesar product.[1][2] |

| Nordmann | 97% | Not Specified | Not Specified | Key intermediate for pharmaceuticals.[3] |

| ChemScene | ≥98% | Not Specified | Not Specified | |

| BLD Pharm | Not Specified | Not Specified | Not Specified | Stored under inert atmosphere.[4] |

| A Chemtek | Not Specified | Not Specified | Not Specified | In stock and ready to be shipped.[5] |

Experimental Protocols

The unique trifunctionality of 4,6-Dichloropyrimidine-5-carbaldehyde—featuring two reactive chlorine atoms and an aldehyde group—renders it a versatile precursor for a variety of chemical transformations. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the aldehyde can undergo a wide range of classical reactions.

Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol outlines the synthesis of the title compound from 4,6-dihydroxypyrimidine.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining the temperature at 0°C. Stir the mixture for 1 hour at this temperature.

-

Add 4,6-dihydroxypyrimidine to the reaction mixture in portions.

-

Allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4,6-Dichloropyrimidine-5-carbaldehyde.

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atoms

The two chlorine atoms on the pyrimidine ring can be sequentially or simultaneously displaced by various nucleophiles. The following is a general procedure for a monosubstitution reaction.

Methodology:

-

Dissolve 4,6-Dichloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF in a round-bottom flask under an inert atmosphere.

-

Add the desired nucleophile (e.g., an amine or thiol, 1.0-1.2 eq).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography on silica gel.

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

This protocol describes the condensation reaction of the aldehyde group followed by intramolecular cyclization to form a fused pyrimidine ring system.

Methodology:

-

To a solution of 4,6-Dichloropyrimidine-5-carbaldehyde in a suitable solvent (e.g., ethanol), add an appropriate amine-containing nucleophile (e.g., an amidine or guanidine derivative).

-

Add a catalytic amount of an acid or base, as required by the specific substrate.

-

Heat the reaction mixture to reflux until the condensation is complete (monitored by TLC).

-

For the cyclization step, a secondary reaction, often requiring a different set of conditions (e.g., a change in solvent, addition of a new reagent, or higher temperature), may be necessary to facilitate the intramolecular nucleophilic attack of the newly introduced group onto one of the chloro-substituents.

-

Work-up and purification are highly dependent on the nature of the product and should be adapted from analogous literature procedures.

Mandatory Visualizations: Workflows and Signaling Pathways

The following diagrams, rendered in DOT language, illustrate key experimental and biological concepts related to 4,6-Dichloropyrimidine-5-carbaldehyde and its derivatives.

Synthetic Workflow

Caption: Synthetic workflow for 4,6-Dichloropyrimidine-5-carbaldehyde.

CDK9 Signaling Pathway

Derivatives of pyrimidines are known to target cyclin-dependent kinases (CDKs). The following diagram illustrates a simplified CDK9 signaling pathway, a key regulator of transcription.

Caption: Simplified CDK9 signaling pathway and point of inhibition.

KRAS G12D Signaling Pathway

Mutations in the KRAS gene, such as G12D, lead to constitutively active signaling pathways that drive cell proliferation. Pyrimidine scaffolds are being explored as inhibitors of these pathways.

Caption: KRAS G12D signaling pathway and potential inhibition.[6][7]

HSF1 Stress Response Pathway

The Heat Shock Factor 1 (HSF1) pathway is a critical cellular stress response mechanism. Some pyrimidine derivatives have been shown to modulate this pathway.

References

- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,6-Dichloropyrimidine-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4,6-Dichloropyrimidine-5-carboxaldehyde, 97% (5305-40-8) at Nordmann - nordmann.global [nordmann.global]

- 4. 5305-40-8|4,6-Dichloropyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. achemtek.com [achemtek.com]

- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] The functionalization of pyrimidine rings is a key strategy in the development of novel bioactive molecules. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[2]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 4,6-Dichloropyrimidine-5-carbaldehyde with various arylboronic acids. This particular substrate is of significant interest as the resulting 4-aryl-6-chloropyrimidine-5-carbaldehydes are versatile intermediates for the synthesis of a diverse range of heterocyclic compounds with potential pharmacological activities. The presence of the aldehyde group at the C5 position, along with chlorine atoms at C4 and C6, offers multiple points for further chemical elaboration.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[2] The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

For dihalogenated pyrimidines, the regioselectivity of the Suzuki coupling is a critical consideration. In the case of 4,6-dichloropyrimidines, the chlorine atoms at the C4 and C6 positions are generally more reactive towards oxidative addition than a halogen at the C2 position.[3][4] For 4,6-Dichloropyrimidine-5-carbaldehyde, which is symmetrical with respect to the C2 position, mono-arylation is expected to occur selectively at either the C4 or C6 position. The electron-withdrawing nature of the aldehyde group at C5 is anticipated to activate the adjacent C4 and C6 positions towards nucleophilic attack, potentially facilitating the coupling reaction.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki coupling reactions on structurally similar dichloropyrimidine derivatives.[1] Researchers should consider these as starting points and may need to optimize conditions for specific arylboronic acids.

Protocol 1: General Procedure for Mono-Arylation of 4,6-Dichloropyrimidine-5-carbaldehyde

This protocol is adapted from the successful Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]

Materials:

-

4,6-Dichloropyrimidine-5-carbaldehyde

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,6-Dichloropyrimidine-5-carbaldehyde (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Stir the reaction mixture at a temperature between 80-100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloropyrimidine-5-carbaldehyde.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in many Suzuki coupling reactions.[5][6][7]

Materials:

-

Same as Protocol 1

-

Microwave reactor vials (10 mL) with stir bars

Procedure:

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add 4,6-Dichloropyrimidine-5-carbaldehyde (0.5 mmol), the desired arylboronic acid (0.55 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

-

Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the mono-arylation of 4,6-dichloropyrimidine derivatives. While specific data for the 5-carbaldehyde derivative is limited in the literature, these tables provide a strong predictive framework based on analogous systems.[1][3]

Table 1: Optimization of Reaction Conditions for Mono-Suzuki Coupling

| Entry | Catalyst (mol%) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 18 | Good to Excellent |

| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | Moderate to Good |

| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 100 | 8 | Good to Excellent |

| 4 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 6 | Good to Excellent |

Yields are estimations based on similar reactions and will vary depending on the specific arylboronic acid used.

Table 2: Representative Mono-Arylated Products

| Product | Arylboronic Acid | Expected Yield Range (%) |

| 4-Phenyl-6-chloropyrimidine-5-carbaldehyde | Phenylboronic acid | 70-90 |

| 4-(4-Methoxyphenyl)-6-chloropyrimidine-5-carbaldehyde | 4-Methoxyphenylboronic acid | 75-95 |

| 4-(4-Fluorophenyl)-6-chloropyrimidine-5-carbaldehyde | 4-Fluorophenylboronic acid | 65-85 |

| 4-(Thiophen-2-yl)-6-chloropyrimidine-5-carbaldehyde | Thiophene-2-boronic acid | 60-80 |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: Experimental workflow for the Suzuki coupling reaction.

Considerations and Potential Challenges

-

Side Reactions of the Aldehyde Group: The aldehyde functionality is generally tolerant to Suzuki coupling conditions. However, under strongly basic conditions or with certain nucleophilic boronic acids, side reactions such as aldol condensation or Cannizzaro-type reactions could potentially occur. Careful monitoring of the reaction and using the mildest effective base is recommended.

-

Homocoupling of Boronic Acids: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid. This can be minimized by ensuring an inert atmosphere, using degassed solvents, and careful control of the reaction temperature.

-

Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Performing the reaction under an inert atmosphere and using high-purity reagents and solvents is crucial for reproducibility and high yields.

-

Double Arylation: While mono-arylation is generally favored, prolonged reaction times or higher temperatures may lead to the formation of the di-arylated product. The reaction should be carefully monitored to stop at the desired mono-substituted stage.

By following these protocols and considering the potential challenges, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 4-aryl-6-chloropyrimidine-5-carbaldehyde derivatives, thereby facilitating the development of new chemical entities for drug discovery and other applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,6-Dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of diverse kinase inhibitors utilizing the versatile starting material, 4,6-dichloropyrimidine-5-carbaldehyde. The strategic positioning of two reactive chloro groups and an aldehyde functionality on the pyrimidine core allows for the construction of a wide array of fused heterocyclic scaffolds known to interact with the ATP-binding site of various kinases. This document outlines detailed synthetic protocols, presents quantitative biological data for representative compounds, and visualizes key signaling pathways and experimental workflows.

Introduction to 4,6-Dichloropyrimidine-5-carbaldehyde in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. 4,6-Dichloropyrimidine-5-carbaldehyde is a particularly attractive starting material due to its trifunctional nature. The two chlorine atoms at the 4- and 6-positions are susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various side chains. The aldehyde group at the 5-position serves as a versatile handle for a range of chemical transformations, including condensation reactions to form fused ring systems, reductive amination to introduce substituted aminomethyl groups, and Wittig reactions to generate olefinic derivatives. This versatility enables the rapid generation of diverse compound libraries for screening against a wide range of kinase targets.

Key Synthetic Strategies

The primary synthetic utility of 4,6-dichloropyrimidine-5-carbaldehyde in kinase inhibitor design lies in its ability to serve as a precursor for various fused pyrimidine systems. Two prominent examples are the synthesis of pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines.

Synthesis of Fused Pyrimidine Scaffolds

The aldehyde functionality, in concert with the chloro substituents, allows for efficient one-pot or multi-step syntheses of bicyclic and tricyclic heterocyclic systems. These fused rings mimic the purine core of ATP, enabling them to act as competitive inhibitors of kinases.

Caption: General synthetic routes to fused pyrimidine scaffolds.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative kinase inhibitors derived from pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (nM) |

| 14 | CDK2/cyclin A2 | 57 | MCF-7 | 45 |

| HCT-116 | 6 | |||

| HepG-2 | 48 | |||

| 13 | CDK2/cyclin A2 | 81 | MCF-7 | 59 |

| HCT-116 | 88 | |||

| HepG-2 | 9 | |||

| 15 | CDK2/cyclin A2 | 119 | MCF-7 | 46 |

| HCT-116 | 7 | |||

| HepG-2 | 48 | |||

| SI306 | Src | - | GIN8 | 11200 |

| GIN28 | 7700 | |||

| GCE28 | 7200 | |||

| 16 | EGFR | 34 | - | - |

| 4 | EGFR | 54 | - | - |

Data sourced from multiple studies on pyrazolo[3,4-d]pyrimidine-based inhibitors.[1][2][3]

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |

| PD180970 | Bcr-Abl | 170 | K562 | - |

| PD173955 | Bcr-Abl | 2.5 | R10(-) | - |

| Compound 65 | CDK6 | 115.38 | PC-3 | - |

| Compound 4 | PIM-1 | 11.4 | MCF-7 | 0.57 |

| HepG2 | 1.13 | |||

| Compound 11 | PIM-1 | 21.4 | MCF-7 | 1.31 |

| HepG2 | 0.99 | |||

| Compound B1 | EGFRL858R/T790M | 13 | H1975 | 0.087 |

| A549 | 0.179 |

Data sourced from multiple studies on pyrido[2,3-d]pyrimidine-based inhibitors.[4][5][6][7][8][9][10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitors.

Protocol 1: Synthesis of 1-Substituted-4-chloro-1H-pyrazolo[3,4-d]pyrimidines

This protocol describes the synthesis of the pyrazolo[3,4-d]pyrimidine core, a crucial intermediate for a variety of kinase inhibitors.[11]

Materials:

-

4,6-Dichloropyrimidine-5-carbaldehyde

-

Aromatic or aliphatic hydrazine (e.g., phenylhydrazine)

-

Solvent (e.g., ethanol, acetic acid)

-

Base (for aliphatic hydrazines, e.g., triethylamine)

Procedure:

-

For Aromatic Hydrazines:

-

Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) and the aromatic hydrazine (1.1 eq) in a suitable high-boiling solvent like acetic acid.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the solid with water and a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1-aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

-

-

For Aliphatic Hydrazines:

-

Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) and the aliphatic hydrazine hydrochloride (1.1 eq) in ethanol.

-

Add a base such as triethylamine (2.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.

-

Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyrimidine core.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol outlines a general method for constructing the pyrido[2,3-d]pyrimidine scaffold.

Materials:

-

4,6-Dichloropyrimidine-5-carbaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Base (e.g., piperidine, sodium ethoxide)

-

Solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

-

Add a catalytic amount of a base such as piperidine.

-

Heat the reaction mixture to reflux for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain the crude pyrido[2,3-d]pyrimidine derivative.

-

Further purification can be achieved by recrystallization.

Protocol 3: Diversification of Fused Pyrimidine Scaffolds

The chloro-substituted fused pyrimidines can be further functionalized to generate a library of potential kinase inhibitors.

A. Nucleophilic Aromatic Substitution (SNAr):

-

Dissolve the 4-chloro-fused pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF).

-

Add the desired amine or thiol nucleophile (1.2 eq) and a base (e.g., DIPEA, K2CO3) (1.5 eq).

-

Stir the reaction at room temperature or heat as required, monitoring by TLC.

-

Perform an aqueous workup and purify the product by chromatography or recrystallization.

B. Suzuki Coupling:

-

In a reaction vessel, combine the 4-chloro-fused pyrimidine (1.0 eq), a boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq).

-

Add a suitable solvent system (e.g., dioxane/water).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, perform an extractive workup, and purify by column chromatography.

Targeted Kinase Signaling Pathways

Derivatives of 4,6-dichloropyrimidine-5-carbaldehyde have shown inhibitory activity against a range of kinases, including both well-studied and understudied kinases implicated in various diseases.

MARK4 Signaling Pathway

Microtubule Affinity-Regulating Kinase 4 (MARK4) is involved in regulating microtubule dynamics and cell polarity. Its overexpression is linked to cancer and neurodegenerative diseases.

Caption: Simplified MARK4 signaling pathway and its inhibition.

DRAK1 Signaling Pathway

Death-Associated protein Kinase-Related Apoptosis-inducing Kinase 1 (DRAK1) is a serine/threonine kinase involved in apoptosis and inflammatory signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Preparation of Pyrimidine-5-Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carbonitrile derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The pyrimidine core is a key pharmacophore found in numerous biologically active molecules, and the addition of a nitrile group at the 5-position often enhances their therapeutic potential. These derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their mechanism of action frequently involves the inhibition of various kinases and enzymes crucial for disease progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and the PI3K/AKT signaling pathway.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine-5-carbonitrile derivatives, summarizing key quantitative data and illustrating relevant biological pathways and experimental workflows.

Synthetic Methodologies

The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various synthetic routes, with one-pot multicomponent reactions being a particularly efficient and widely used approach. The Biginelli reaction and its variations are commonly employed, involving the condensation of an aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and a urea or thiourea derivative.[5][6][7]

General Experimental Workflow

The general workflow for the synthesis and characterization of pyrimidine-5-carbonitrile derivatives is depicted below. This process typically involves the reaction of starting materials, followed by purification of the crude product and subsequent characterization to confirm its structure and purity.

Caption: General experimental workflow for the synthesis and characterization of pyrimidine-5-carbonitrile derivatives.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Pyrimidine-5-carbonitrile Derivatives using Ammonium Chloride under Solvent-Free Conditions

This protocol describes a simple, efficient, and environmentally friendly method for the synthesis of pyrimidine-5-carbonitrile derivatives from various substituted benzaldehydes, malononitrile, and urea/thiourea using ammonium chloride as a catalyst under solvent-free conditions.[5]

Materials:

-

Substituted benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Urea or Thiourea (1.2 mmol)

-

Ammonium chloride (NH4Cl) (10 mol%)

-

Ethyl acetate

-

n-Hexane

-

Crushed ice

-

Distilled water

Equipment:

-

Round bottom flask or reaction vial

-

Heating mantle or oil bath with temperature control

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Procedure:

-

A mixture of the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), urea or thiourea (1.2 mmol), and ammonium chloride (10 mol%) is taken in a round bottom flask.

-

The reaction mixture is heated at 110°C with constant stirring for the appropriate time, as monitored by TLC.

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into crushed ice to precipitate the solid product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and n-hexane (1:3 ratio) to obtain the pure pyrimidine-5-carbonitrile derivative.

-

The final product is characterized by FT-IR and 1H NMR spectroscopy, and its melting point is determined.

Protocol 2: Synthesis of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

This protocol outlines the classical three-component reaction for the synthesis of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles.[6]

Materials:

-

Aromatic aldehyde (1 equiv)

-

Malononitrile (1 equiv)

-

Thiourea (1 equiv)

-

Sodium isopropoxide (1 equiv)

-

Absolute isopropyl alcohol

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction flask, dissolve thiourea (1 equiv) and malononitrile (1 equiv) in absolute isopropyl alcohol.

-

Add the corresponding aromatic aldehyde (1 equiv) to the mixture.

-

Add sodium isopropoxide (1 equiv) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, the product precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with a suitable solvent, and dry.

-

Further purification can be achieved by recrystallization if necessary.

-

Characterize the final product using spectroscopic methods (FT-IR, NMR) and melting point determination.

Quantitative Data Summary

The following tables summarize the reaction yields and biological activities of some representative pyrimidine-5-carbonitrile derivatives from various studies.

Table 1: Synthesis Yields of Pyrimidine-5-carbonitrile Derivatives.

| Compound | Synthetic Method | Catalyst | Conditions | Yield (%) | Reference |

| 4a (R=C6H5, X=S) | One-pot, three-component | NH4Cl | 110°C, solvent-free | 92 | [5] |

| 4c (R=4-Cl-C6H4, X=S) | One-pot, three-component | NH4Cl | 110°C, solvent-free | 95 | [5] |

| 4e (R=4-NO2-C6H4, X=S) | One-pot, three-component | NH4Cl | 110°C, solvent-free | 98 | [5] |

| 4g (R=4-CH3-C6H4, X=S) | One-pot, three-component | NH4Cl | 110°C, solvent-free | 89 | [5] |

| Thiazolo[3,2-a]pyrimidine analogs | ZnO nanoparticle-assisted | ZnO nanoparticles | Microwave irradiation | 87.9–96.9 | [6] |

Table 2: In Vitro Anticancer and Kinase Inhibitory Activities of Pyrimidine-5-carbonitrile Derivatives (IC50 values).

| Compound | Target/Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |

| 10b | EGFR | 0.00829 | Erlotinib | 0.00283 | [1] |

| 10b | HepG2 | 3.56 | Erlotinib | 0.87 | [1] |

| 10b | A549 | 5.85 | Erlotinib | 1.12 | [1] |

| 10b | MCF-7 | 7.68 | Erlotinib | 5.27 | [1] |

| 11e | VEGFR-2 | 0.61 | Sorafenib | 0.19 | [2] |

| 11e | HCT-116 | 1.14 | Sorafenib | 8.96 | [2] |

| 11e | MCF-7 | 1.54 | Sorafenib | 11.83 | [2] |

| 5d | COX-2 | Submicromolar | Celecoxib | Submicromolar | [3][8] |

| 7f | PI3Kδ | 6.99 | - | - | [4] |

| 7f | PI3Kγ | 4.01 | - | - | [4] |

| 7f | AKT-1 | 3.36 | - | - | [4] |

Biological Signaling Pathways

Pyrimidine-5-carbonitrile derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are diagrams of some of these pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Certain pyrimidine-5-carbonitrile derivatives act as EGFR inhibitors, blocking downstream signaling.[1]

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-5-carbonitrile derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives have been developed as potent VEGFR-2 inhibitors.[2]

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile derivatives.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a common event in cancer. Some pyrimidine-5-carbonitrile derivatives have been shown to inhibit this pathway.[4]

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrimidine-5-carbonitrile derivatives.

Conclusion